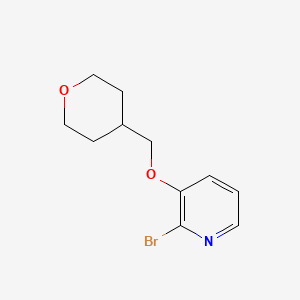

2-bromo-3-((tetrahydro-2H-pyran-4-yl)methoxy)pyridine

Description

2-Bromo-3-((tetrahydro-2H-pyran-4-yl)methoxy)pyridine is a brominated pyridine derivative featuring a tetrahydro-2H-pyran-4-yl methoxy substituent at the 3-position. This compound is structurally characterized by:

- Bromine at the 2-position: Enhances reactivity in cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) .

This compound serves as a versatile intermediate in pharmaceuticals, agrochemicals, and materials science due to its reactive bromine atom and tunable ether moiety.

Properties

IUPAC Name |

2-bromo-3-(oxan-4-ylmethoxy)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14BrNO2/c12-11-10(2-1-5-13-11)15-8-9-3-6-14-7-4-9/h1-2,5,9H,3-4,6-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BLEOSMHMYCJYPI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCC1COC2=C(N=CC=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

272.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Bromination of 3-Hydroxypyridine

The bromination step is critical to introduce the bromine substituent at the 2-position adjacent to the hydroxyl group on the pyridine ring. The process is typically conducted under controlled low-temperature conditions to ensure selectivity and yield.

- An aqueous sodium hydroxide solution (commonly 40% w/w) is cooled to a temperature range of -10 to 0 °C using an ice-salt bath.

- Liquid bromine is added dropwise into this cooled alkaline solution.

- Separately, 3-hydroxypyridine is dissolved in aqueous sodium hydroxide.

- This solution of 3-hydroxypyridine is then added dropwise into the bromine-containing alkaline solution while maintaining the reaction temperature between 10-15 °C.

- After complete addition, the mixture is stirred at room temperature for 2.5 to 3 hours.

- The reaction mixture is then acidified to pH 7 using an acid such as sulfuric acid (vitriol oil).

- The crude product is isolated and purified by recrystallization from approximately 75% ethanol solution.

Yields: This method typically achieves yields of 70-75% for 2-bromo-3-hydroxypyridine.

Formation of the Methoxy Derivative via Tetrahydropyranyl Protection

The hydroxyl group on the brominated pyridine is protected by forming a tetrahydropyranyl ether, which stabilizes the hydroxyl functionality and introduces the tetrahydro-2H-pyran moiety.

- Sodium metal (approximately 0.7 g) is added to methanol (20-30 mL) and heated under reflux to generate sodium methoxide.

- The brominated 3-hydroxypyridine is dissolved in dimethylformamide (DMF) (about 50 mL).

- This DMF solution is added dropwise to the sodium methoxide solution under reflux conditions.

- The reaction mixture is stirred for 10-15 minutes.

- Most of the methanol is removed by vacuum distillation.

- Methyl iodide (about 1.9 g) is added to the remaining mixture and stirred overnight at room temperature to methylate the hydroxyl group.

- DMF is then removed under reduced pressure.

- The residue is cooled and extracted with diethyl ether multiple times.

- The organic layer is washed twice with saturated aqueous sodium chloride solution and dried over anhydrous sodium sulfate.

- Final purification is achieved by distillation to obtain the methoxy derivative.

Yields: This step typically yields 75-80% of 2-bromo-3-methoxypyridine.

Conversion to 2-Bromo-3-((tetrahydro-2H-pyran-4-yl)methoxy)pyridine

While the above steps describe the preparation of 2-bromo-3-methoxypyridine, the specific introduction of the tetrahydro-2H-pyran-4-yl methoxy substituent involves the protection of the hydroxyl group of the 3-hydroxypyridine with tetrahydropyranyl groups before or after bromination.

Based on general synthetic organic chemistry principles and the information available:

- The hydroxyl group of 3-hydroxypyridine is reacted with 3,4-dihydro-2H-pyran (DHP) in the presence of an acid catalyst (e.g., p-toluenesulfonic acid) to form the tetrahydropyranyl ether.

- Subsequently, the bromination is carried out on this protected intermediate using N-bromosuccinimide (NBS) or liquid bromine under controlled temperature conditions to afford this compound.

This sequence ensures selective bromination without affecting the protected hydroxyl group.

Data Summary Table of Preparation Steps

| Step | Reaction Type | Reagents/Conditions | Temperature (°C) | Yield (%) | Notes |

|---|---|---|---|---|---|

| 1 | Bromination of 3-hydroxypyridine | NaOH (40%), Br2, ice-salt bath, acidification with H2SO4 | -10 to 15 | 70-75 | Controlled addition and temperature crucial |

| 2 | Formation of sodium methoxide | Na in MeOH, reflux | Reflux | — | Generates nucleophile for methylation |

| 3 | Methylation | Methyl iodide, DMF, stirring overnight | Room temperature | 75-80 | Vacuum distillation to remove solvents |

| 4 | Protection with tetrahydropyranyl group (inferred) | 3,4-Dihydro-2H-pyran, acid catalyst | Room temperature | — | Protects hydroxyl before bromination |

| 5 | Bromination of protected intermediate (inferred) | N-bromosuccinimide or Br2, controlled temperature | 0 to 15 | — | Selective bromination on protected substrate |

Research Findings and Notes

- The bromination of 3-hydroxypyridine under alkaline conditions is a well-established method, providing good regioselectivity for substitution at the 2-position adjacent to the hydroxyl group.

- Protection of the hydroxyl group as a tetrahydropyranyl ether is a common strategy in organic synthesis to prevent unwanted side reactions during halogenation or other functionalization steps.

- The presence of the bromine atom and the tetrahydropyranyl methoxy group imparts unique reactivity, making the compound a versatile intermediate for further synthetic elaboration, including nucleophilic substitution and cross-coupling reactions.

- The use of sodium methoxide and methyl iodide for methylation is a standard approach, but in the case of the tetrahydropyranyl derivative, the protection step replaces direct methylation to maintain the protected hydroxyl functionality.

- Yields reported in the literature and patents for these steps range from 70% to 80%, indicating efficient and practical synthetic routes.

- The compound’s molecular weight is approximately 272.14 g/mol, and its structural features suggest potential applications in medicinal chemistry and material science, although detailed application studies remain limited.

Chemical Reactions Analysis

Types of Reactions

2-bromo-3-((tetrahydro-2H-pyran-4-yl)methoxy)pyridine can undergo various types of chemical reactions, including:

Nucleophilic substitution: The bromine atom can be replaced by nucleophiles such as amines or thiols.

Oxidation and reduction: The pyridine ring can be oxidized or reduced under specific conditions.

Hydrolysis: The tetrahydropyranyl group can be hydrolyzed to reveal the hydroxyl group.

Common Reagents and Conditions

Nucleophilic substitution: Reagents like sodium azide or primary amines in the presence of a base.

Oxidation: Oxidizing agents such as potassium permanganate.

Reduction: Reducing agents like lithium aluminum hydride.

Hydrolysis: Acidic conditions using hydrochloric acid or sulfuric acid.

Major Products Formed

Nucleophilic substitution: Formation of substituted pyridines.

Oxidation: Formation of pyridine N-oxides.

Reduction: Formation of dihydropyridines.

Hydrolysis: Formation of 3-hydroxypyridine.

Scientific Research Applications

Scientific Research Applications

-

Organic Synthesis:

- This compound serves as a versatile intermediate for synthesizing more complex organic molecules. Its ability to undergo nucleophilic substitution allows for the introduction of various functional groups, making it useful in creating diverse chemical entities.

- Medicinal Chemistry:

-

Biological Studies:

- Research has shown that derivatives of methoxypyridine can inhibit specific biological pathways, such as ALK5 receptor activity, which is crucial in cancer and fibrotic diseases. These compounds have demonstrated significant inhibitory potential, with IC₅₀ values as low as 25 nM.

-

Neuroprotective Effects:

- Some studies indicate that related compounds can cross the blood-brain barrier and reduce amyloid-beta levels, suggesting applications in treating neurodegenerative diseases like Alzheimer's.

Case Studies and Research Findings

Several studies have explored the biological activity and therapeutic potential of methoxypyridine derivatives:

- ALK5 Inhibition Study: A study on related pyrazole derivatives showed that certain methoxypyridine compounds inhibited ALK5 receptor activity, demonstrating their potential as anti-cancer agents.

- Neuroprotective Activity: Investigations into methoxypyridine derivatives revealed their ability to mitigate neurodegeneration by influencing amyloid-beta levels, highlighting their role in neuroprotective strategies.

Mechanism of Action

The mechanism of action of 2-bromo-3-((tetrahydro-2H-pyran-4-yl)methoxy)pyridine is not well-documented. its reactivity can be attributed to the presence of the bromo group, which can participate in nucleophilic substitution reactions, and the tetrahydropyranyl group, which can be hydrolyzed to reveal a hydroxyl group. These functional groups allow the compound to interact with various molecular targets and pathways .

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Substituent Effects on Reactivity and Physicochemical Properties

Bromine Position :

- In the parent compound, bromine at the 2-position facilitates regioselective cross-coupling. Comparatively, 5-bromo isomers (e.g., 5-Bromo-3-chloro-THP derivative) require harsher conditions for coupling due to steric and electronic differences .

- 4-Bromo-3-ethoxypyridine lacks the steric shielding of the THP group, leading to faster reactivity in nucleophilic aromatic substitution .

Ether vs. Sulfonamide Groups :

- The THP-4-yl methoxy group increases lipophilicity (logP ~2.8) compared to the sulfonamide analogue (logP ~1.5), which exhibits higher water solubility due to hydrogen-bonding .

Halogen Diversity: The 5-Bromo-3-chloro-THP derivative () shows enhanced thermal stability (decomposition temp. >200°C) compared to non-chlorinated analogues .

Biological Activity

2-Bromo-3-((tetrahydro-2H-pyran-4-yl)methoxy)pyridine is an organic compound characterized by a pyridine ring substituted with a bromo group and a tetrahydropyranyl methoxy group. Its unique structure positions it as a candidate for various biological activities, particularly in medicinal chemistry and organic synthesis. This article explores its biological activity, mechanisms of action, and potential applications based on current research findings.

- Molecular Formula : C₁₁H₁₄BrNO₂

- Molecular Weight : 272.14 g/mol

- CAS Number : 1492576-48-3

The biological activity of this compound is largely attributed to the presence of the bromo group, which can engage in nucleophilic substitution reactions, and the tetrahydropyranyl group, which may undergo hydrolysis to reveal hydroxyl functionalities. These functional groups enable interactions with various molecular targets, potentially influencing pathways relevant to disease processes.

In Vitro Studies

Research has indicated that compounds similar to this compound exhibit significant biological activities:

- ALK5 Inhibition : A study on related pyrazole derivatives demonstrated that certain methoxypyridine compounds inhibited ALK5 receptor activity, which is crucial in cancer and fibrotic diseases. These compounds showed IC₅₀ values as low as 25 nM for ALK5 autophosphorylation, indicating strong inhibitory potential .

- Neuroprotective Effects : Methoxypyridine derivatives have been investigated for their ability to cross the blood-brain barrier (BBB) and reduce amyloid-beta levels in animal models, suggesting potential applications in neurodegenerative diseases like Alzheimer's .

Case Studies

Several studies have highlighted the potential of methoxypyridine derivatives, including those structurally related to this compound:

Applications in Medicinal Chemistry

The structural features of this compound suggest its utility as a building block in organic synthesis:

- Drug Development : Its ability to undergo nucleophilic substitution makes it a versatile intermediate for synthesizing more complex pharmaceutical compounds.

- Potential Therapeutics : Given its interaction with biological molecules and pathways, further exploration could lead to the development of novel drugs targeting specific diseases.

Q & A

Q. What are the key synthetic routes for 2-bromo-3-((tetrahydro-2H-pyran-4-yl)methoxy)pyridine?

The compound is typically synthesized via nucleophilic substitution or palladium-catalyzed cross-coupling reactions. For example:

- Nucleophilic substitution : Reacting 3-hydroxypyridine derivatives with tetrahydro-2H-pyran-4-ylmethyl bromide under basic conditions (e.g., K₂CO₃ in DMF).

- Microwave-assisted synthesis : Accelerating coupling reactions using Pd catalysts (e.g., bis(triphenylphosphine)palladium(II) dichloride) under inert atmospheres, as demonstrated for analogous bromopyridine derivatives .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradients) and recrystallization (ethanol/water) are standard methods .

Q. How can the structure of this compound be confirmed experimentally?

- NMR spectroscopy : H and C NMR to confirm substitution patterns (e.g., methoxy protons at δ 3.5–4.5 ppm, pyridine ring protons at δ 7.0–8.5 ppm).

- Mass spectrometry : High-resolution MS (HRMS) to verify molecular weight (expected [M+H]⁺ ~ 286–288 Da).

- X-ray crystallography : For unambiguous confirmation of regiochemistry and spatial arrangement, as used for structurally related pyridine derivatives .

Advanced Research Questions

Q. What strategies mitigate regioselectivity challenges during functionalization of the pyridine ring?

The bromine atom at position 2 and methoxy group at position 3 influence reactivity:

- Electrophilic substitution : The methoxy group directs electrophiles to positions 4 or 6 via resonance effects, while bromine deactivates the ring.

- Cross-coupling reactions : Suzuki-Miyaura coupling at position 2 (bromine site) is feasible with aryl/heteroaryl boronic acids using Pd(PPh₃)₄ as a catalyst .

- Directed ortho-metalation : Use of strong bases (e.g., LDA) with directing groups (e.g., methoxy) to functionalize adjacent positions .

Q. How does the tetrahydro-2H-pyran-4-yl methoxy group influence biological activity?

The bulky, oxygen-containing substituent enhances:

- Lipophilicity : Improves membrane permeability, critical for CNS-targeting compounds.

- Enzyme interactions : Hydrogen bonding with active-site residues (e.g., kinases, cytochrome P450 enzymes) via the ether oxygen.

- Metabolic stability : The saturated pyran ring resists oxidative degradation compared to aromatic substituents .

Q. What analytical methods resolve contradictions in reactivity data for brominated pyridines?

- Kinetic studies : Monitor reaction progress via HPLC or in situ IR to identify intermediates.

- Computational modeling : DFT calculations (e.g., Gaussian 09) to compare activation energies for competing pathways.

- Isotopic labeling : C/H labeling to trace regiochemical outcomes in cross-coupling reactions .

Methodological Guidance

Q. How to optimize reaction yields for large-scale synthesis?

- Catalyst screening : Test Pd catalysts (e.g., Pd(OAc)₂, Xantphos) for cross-coupling efficiency.

- Solvent optimization : Replace DMF with greener solvents (e.g., cyclopentyl methyl ether) to reduce byproducts.

- Microwave irradiation : Reduces reaction time from hours to minutes (e.g., 140°C for 2 minutes) .

Q. What assays are suitable for evaluating biological activity?

- Kinase inhibition assays : Use ADP-Glo™ or fluorescence polarization for IC₅₀ determination.

- Cellular uptake studies : LC-MS quantification in cell lysates after incubation.

- Molecular docking : AutoDock Vina to predict binding modes with target proteins (e.g., AXL kinase) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.